![molecular formula C16H12ClNO2 B5913646 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone](/img/structure/B5913646.png)
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone
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Overview
Description
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family. It has been the subject of scientific research due to its potential use in the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and anticancer drugs. Additionally, future studies could focus on improving the solubility of this compound in water to facilitate its administration in vivo.
In conclusion, 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone is a synthetic compound that has been studied for its potential use in the development of new drugs and therapies. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been evaluated for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone involves the reaction of 2-chloro-3-formylquinoline with benzylamine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Scientific Research Applications
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone has been studied for its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-benzyl-6-chloro-4-hydroxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCVBGJUWKZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-3-(phenylmethyl)-1H-quinolin-2-one |
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